molecular formula C15H13ClN4OS B2649951 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448133-70-7

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2649951
CAS RN: 1448133-70-7
M. Wt: 332.81
InChI Key: KAOJRHBVPNMWIM-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is classified as a pyrazole-based compound and has shown potential in various research applications.

Scientific Research Applications

Heterocyclic Synthesis

Research into thiophene derivatives has demonstrated their versatility in synthesizing a broad range of heterocyclic compounds. For instance, studies by Mohareb et al. (2004) on "Thiophenylhydrazonoacetates in heterocyclic synthesis" showcased the synthesis of various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives through the reactivity of thiophenylhydrazonoacetates towards different nitrogen nucleophiles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This exemplifies the potential for creating a diverse array of biologically and chemically significant molecules from thiophene-based precursors.

Antimicrobial Activity

Another area of application for thiophene and pyridine derivatives is in the development of compounds with antimicrobial properties. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, some of which were screened for in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This research underscores the potential of such compounds in contributing to the search for new antimicrobial agents.

properties

IUPAC Name

5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-14-2-1-13(22-14)15(21)18-8-10-20-9-5-12(19-20)11-3-6-17-7-4-11/h1-7,9H,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOJRHBVPNMWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2)CCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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